molecular formula C12H17BrO2 B8432472 1-(4-Bromo-phenyl)-hexane-1,6-diol

1-(4-Bromo-phenyl)-hexane-1,6-diol

Cat. No. B8432472
M. Wt: 273.17 g/mol
InChI Key: SVFAORKVVKCQIU-UHFFFAOYSA-N
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Patent
US07560597B2

Procedure details

1-(4-Bromo-phenyl)-hex-5-en-1-ol (1 g) was dissolved in 0.5 M NaBH4 in diglyme (9 mL) and chilled in an ice bath. BF3.OEt2 (1 mL) in diglyme (4 mL) was added with vigorous stirring. Stirring was continued for 1 hour and water (1 mL) was added. 3M NaOH (2 mL) was added followed by 30% H2O2 (3 mL). Anhydrous K2CO3 (5 g) was added and the solvent was decanted. The K2CO3 was washed with ethyl acetate and the combined organics were dried (Na2SO4) and evaporated. Distillation under vacuum removed most of the remaining diglyme. The residue was purified by column chromatography (light petroleum:diethyl ether 2:1) to give a clear oil which solidified to give the title compound as a white powder. 13C NMR (CDCl3): δ 25.4, 25.6, 32.5, 39.0, 62.7, 73.8, 121.2, 127.7, 131.5 and 143.9. 1H NMR (CDCl3): δ 1.40 (4H, m), 1.52 (2H, m), 1.74 (2H, m), 3.61 (2H, t, J=6.5 Hz), 4.74 (1H, t, J=6.5 Hz), 7.20 (2H, d, J=8.2 Hz) and 7.41 (2H, d, J=8.2 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 g
Type
reactant
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:14])[CH2:9][CH2:10][CH2:11][CH:12]=[CH2:13])=[CH:4][CH:3]=1.B(F)(F)F.CC[O:21]CC.[OH-].[Na+].OO.C([O-])([O-])=O.[K+].[K+]>[BH4-].[Na+].COCCOCCOC.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([OH:14])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][OH:21])=[CH:6][CH:7]=1 |f:1.2,3.4,6.7.8,9.10|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(CCCC=C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[BH4-].[Na+]
Name
Quantity
9 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
4 mL
Type
solvent
Smiles
COCCOCCOC
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
OO
Step Five
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Six
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled in an ice bath
CUSTOM
Type
CUSTOM
Details
the solvent was decanted
WASH
Type
WASH
Details
The K2CO3 was washed with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation under vacuum
CUSTOM
Type
CUSTOM
Details
removed most of the remaining diglyme
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (light petroleum:diethyl ether 2:1)
CUSTOM
Type
CUSTOM
Details
to give a clear oil which

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(CCCCCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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